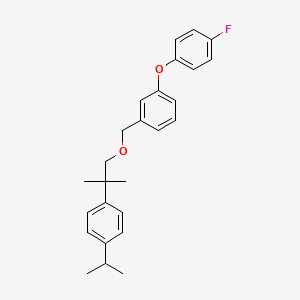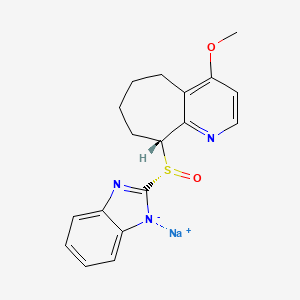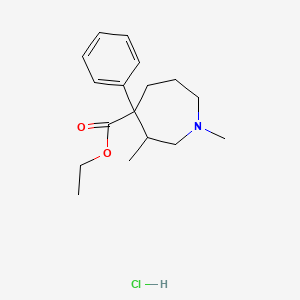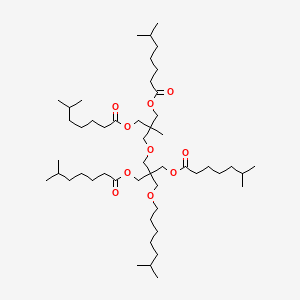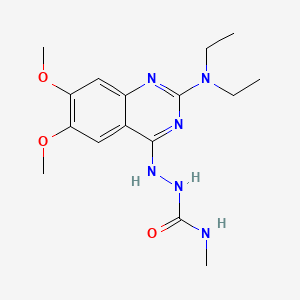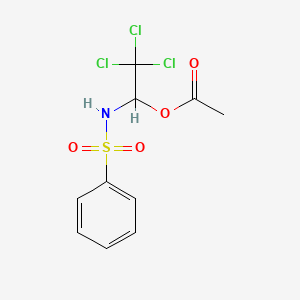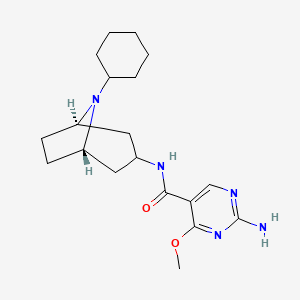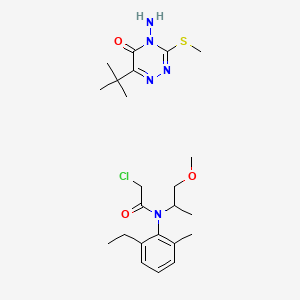![molecular formula C21H18ClNO5 B12778006 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109523-83-3](/img/structure/B12778006.png)
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid is a complex organic compound with a unique structure that combines a pyridine ring with a methoxymethyl group attached to a biphenyl system, which includes a chlorinated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl system. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further reactions to introduce the methoxymethyl group and the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated aromatic rings
Substitution: Aminated or thiolated derivatives
科学的研究の応用
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 4-(2-chlorophenyl)phenylmethanol
- 2-chlorobiphenyl
- 3-methoxymethylpyridine
Uniqueness
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of a pyridine ring with a methoxymethyl group and a chlorinated biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
109523-83-3 |
|---|---|
分子式 |
C21H18ClNO5 |
分子量 |
399.8 g/mol |
IUPAC名 |
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H16ClNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6) |
InChIキー |
FEJOHXXBKHVPSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
